N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine
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Overview
Description
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two piperazine rings, each with two ketone groups, connected through an ethyl bridge to a glycine moiety. Its distinctive structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine typically involves the reaction of glycine with 1,2-bis(3,5-dioxopiperazin-1-yl)ethane. The process generally requires:
Reagents: Glycine, 1,2-bis(3,5-dioxopiperazin-1-yl)ethane
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalysts: Acid or base catalysts may be used to facilitate the reaction
Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used
Reduction: Reduction reactions can modify the ketone groups, leading to the formation of alcohols or other reduced forms
Substitution: The piperazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols.
Scientific Research Applications
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential role in modulating biological pathways
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)propane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)butane
Uniqueness
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine stands out due to its glycine moiety, which imparts unique properties and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.
Properties
CAS No. |
5616-19-3 |
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Molecular Formula |
C14H21N5O6 |
Molecular Weight |
355.35 g/mol |
IUPAC Name |
2-[bis[2-(3,5-dioxopiperazin-1-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N5O6/c20-10-5-18(6-11(21)15-10)3-1-17(9-14(24)25)2-4-19-7-12(22)16-13(23)8-19/h1-9H2,(H,24,25)(H,15,20,21)(H,16,22,23) |
InChI Key |
TVHZKILKJGDURX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1CCN(CCN2CC(=O)NC(=O)C2)CC(=O)O |
Origin of Product |
United States |
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